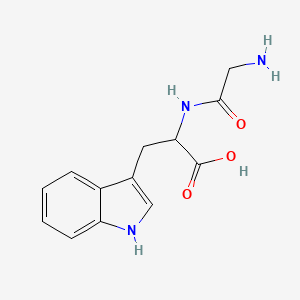

2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid

Description

Properties

IUPAC Name |

2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHCSUXXECOXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315302 | |

| Record name | Glycyl-DL-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycyl-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2189-26-6, 50632-89-8, 1432-27-5, 2390-74-1 | |

| Record name | Glycyl-DL-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2189-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Glycyl-DL-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002189266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC522848 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC119997 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Tryptophan, N-glycyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycyl-DL-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycyl-DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biological Significance of Glycyl-L-tryptophan: A Technical Guide for Researchers

Abstract

Glycyl-L-tryptophan (Gly-Trp) is a dipeptide composed of glycine and L-tryptophan. While L-tryptophan itself is one of the most extensively studied amino acids due to its critical role as a precursor to the neurotransmitter serotonin and its metabolism through the immunomodulatory kynurenine pathway, the specific biological significance of Glycyl-L-tryptophan as a distinct molecular entity is an emerging area of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of Glycyl-L-tryptophan, focusing on its metabolic fate, potential physiological roles, and the experimental methodologies used to study this dipeptide. The guide is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of tryptophan and its derivatives in health and disease.

Introduction: Beyond the Essential Amino Acid

L-tryptophan is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet[1][2][3]. Its significance extends far beyond its role as a building block for proteins[3][4]. L-tryptophan is the metabolic precursor for a host of bioactive molecules that are central to neurophysiology, immunology, and gut homeostasis[5][6][7]. Glycyl-L-tryptophan, as a dipeptide, represents a naturally occurring form in which tryptophan can be transported and metabolized[8]. This guide will delve into the knowns and unknowns of Glycyl-L-tryptophan's journey through the body and its potential to influence physiological processes.

Physicochemical Properties of Glycyl-L-tryptophan

A foundational understanding of the biological role of Glycyl-L-tryptophan begins with its chemical and physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅N₃O₃ | [8] |

| Molecular Weight | 261.28 g/mol | [8] |

| CAS Number | 2390-74-1 | [8] |

| Appearance | Solid | [8] |

| Synonyms | Glycyltryptophan, Gly-Trp | [8] |

Metabolism and Bioavailability of Glycyl-L-tryptophan

The biological effects of Glycyl-L-tryptophan are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. While specific data for this dipeptide is limited, we can infer its likely metabolic fate based on the well-established pathways of dipeptide and L-tryptophan metabolism.

Intestinal Absorption and Hydrolysis

Dipeptides are absorbed in the small intestine through the peptide transporter 1 (PepT1), a high-capacity, low-affinity transporter. This transport mechanism is often more efficient than the transport of free amino acids. Once inside the enterocytes, dipeptides can be hydrolyzed by cytosolic peptidases into their constituent amino acids, in this case, glycine and L-tryptophan. These free amino acids then enter the portal circulation. It is also possible that a fraction of intact Glycyl-L-tryptophan may be absorbed into the bloodstream.

Systemic Circulation and Tissue Distribution

In the bloodstream, L-tryptophan, released from the hydrolysis of Glycyl-L-tryptophan, binds to albumin. The unbound, or free, L-tryptophan is available for transport across the blood-brain barrier and into other tissues[3]. The transport into the brain is a competitive process with other large neutral amino acids (LNAAs)[3].

The Major Metabolic Fates of the Tryptophan Moiety

Once L-tryptophan is released from Glycyl-L-tryptophan, it is shunted into three primary metabolic pathways with profound physiological consequences:

-

The Serotonin Pathway: A small but vital fraction of L-tryptophan is converted to serotonin (5-hydroxytryptamine), a neurotransmitter crucial for regulating mood, sleep, appetite, and cognitive function[1][2][9]. This pathway is particularly active in the brain and the gastrointestinal tract.

-

The Kynurenine Pathway: The vast majority of L-tryptophan is metabolized via the kynurenine pathway, which is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO)[7][10][11]. This pathway produces a range of bioactive metabolites, including kynurenine, kynurenic acid, and quinolinic acid, which have significant immunomodulatory and neuroactive properties[7][10][11].

-

The Indole Pathway (Microbiota-mediated): Gut microbiota can directly metabolize L-tryptophan to produce various indole derivatives. These molecules can act as signaling molecules within the gut-brain axis and influence host immunity[5][6].

Potential Biological Significance of Intact Glycyl-L-tryptophan

While the primary biological significance of Glycyl-L-tryptophan is likely as a source of L-tryptophan, the possibility of the intact dipeptide having unique biological activities warrants investigation.

Neuromodulatory and Neurotransmitter Roles

The direct role of Glycyl-L-tryptophan as a neurotransmitter or neuromodulator has not been established. However, other dipeptides have been shown to have neuromodulatory effects. Future research could explore whether Glycyl-L-tryptophan interacts with specific neuronal receptors or influences synaptic transmission.

Interaction with the Gut-Brain Axis

Given that dipeptides can be absorbed in the gut, there is a potential for Glycyl-L-tryptophan to interact with the enteric nervous system or gut-associated lymphoid tissue before being hydrolyzed. This could represent a distinct signaling mechanism compared to free L-tryptophan.

Immunomodulatory Effects

The kynurenine pathway, a major route of L-tryptophan metabolism, is a critical regulator of immune responses[7][10][11]. It is plausible that the delivery of L-tryptophan in the form of Glycyl-L-tryptophan could modulate the activity of this pathway in immune cells, although direct evidence for this is currently lacking.

Methodologies for the Study of Glycyl-L-tryptophan

Advancing our understanding of Glycyl-L-tryptophan requires robust analytical and experimental methodologies.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection is the gold standard for the quantification of amino acids and peptides.

Experimental Protocol: Quantification of Glycyl-L-tryptophan by UPLC-MS/MS

-

Sample Preparation:

-

For biological fluids (plasma, cerebrospinal fluid), perform protein precipitation with a suitable organic solvent (e.g., acetonitrile or methanol) followed by centrifugation.

-

For tissue samples, homogenize in a suitable buffer and follow with protein precipitation.

-

-

Derivatization (Optional but Recommended for Enhanced Sensitivity):

-

Derivatize the amine groups of Glycyl-L-tryptophan and an internal standard with a reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)[12].

-

-

UPLC-MS/MS Analysis:

-

Column: A reversed-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed[13].

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for specific and sensitive detection of the parent and fragment ions of Glycyl-L-tryptophan and the internal standard.

-

-

Data Analysis:

-

Quantify the concentration of Glycyl-L-tryptophan by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Sources

- 1. L-Tryptophan: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 2. foliuslabs.com [foliuslabs.com]

- 3. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of immunity by tryptophan microbial metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Immune regulation through tryptophan metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. glycyl-L-tryptophan | C13H15N3O3 | CID 92181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. brain-effect.com [brain-effect.com]

- 10. Tryptophan and the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles | MDPI [mdpi.com]

- 13. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

An In-depth Technical Guide on the Putative Biosynthesis of Glycyl-L-Tryptophan in Mammalian Cells

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-tryptophan, a dipeptide composed of glycine and the essential amino acid L-tryptophan, represents a class of small biomolecules with potential, yet largely unexplored, physiological roles in mammals. Unlike the well-defined pathways for protein synthesis, the machinery for non-ribosomal dipeptide synthesis in mammalian cells is less understood. This technical guide provides a comprehensive exploration of the probable biosynthetic pathway for Glycyl-L-tryptophan. Grounded in the established mechanisms of similar dipeptide synthesis, this document hypothesizes that an ATP-Grasp domain-containing ligase is the most likely enzymatic candidate. We present a detailed framework for the systematic investigation of this hypothesis, including protocols for in vitro enzymatic assays, cell-based stable isotope tracing, and strategies for enzyme identification and characterization. This guide is intended to serve as a foundational resource for researchers aiming to elucidate the endogenous synthesis of Glycyl-L-tryptophan and other non-ribosomally synthesized peptides in mammalian systems, a critical step toward understanding their function and therapeutic potential.

Introduction: The Enigma of Mammalian Dipeptide Synthesis

While the ribosomal machinery is the primary driver of protein synthesis, a parallel system for the creation of small peptides, particularly dipeptides, exists and is crucial for various physiological functions. In microorganisms, this is largely accomplished by vast, modular enzyme complexes known as non-ribosomal peptide synthetases (NRPSs).[1][2][3] These molecular assembly lines are capable of incorporating non-proteinogenic amino acids and generating a wide array of secondary metabolites with diverse biological activities.[2][4] However, the existence of such large, canonical NRPS systems in mammalian cells is not established.

Instead, evidence points towards a more targeted and specific enzymatic machinery for dipeptide synthesis in mammals. The leading candidates belong to the ATP-Grasp superfamily of ligases .[5][6][7] These enzymes utilize the energy from ATP hydrolysis to catalyze the formation of an amide bond between a carboxylate-containing substrate and an amine. A prime example in mammals is Carnosine Synthase (CARNS1) , an ATP-Grasp enzyme responsible for the synthesis of carnosine (β-alanyl-L-histidine) and its analogs like homocarnosine in muscle and nervous tissue.[8][9][10]

L-tryptophan is an essential amino acid in mammals, meaning it cannot be synthesized de novo and must be obtained from the diet.[11][12][13] Its metabolic fates are diverse and critical, serving as a precursor for protein synthesis, as well as for the production of vital signaling molecules such as serotonin and melatonin, and the kynurenine pathway.[12][14][15] The existence of a dipeptide like Glycyl-L-tryptophan suggests a potential role in modulating tryptophan's bioavailability, transport, or in exerting its own unique biological effects.

This guide will proceed under the central hypothesis that Glycyl-L-tryptophan is synthesized in mammalian cells by a promiscuous or yet-unidentified member of the ATP-Grasp ligase family.

The Putative Enzymatic Mechanism: An ATP-Grasp Ligase Model

The ATP-Grasp superfamily of enzymes follows a conserved, two-step reaction mechanism to ligate a carboxylate and an amine substrate.[16]

-

Activation of the Carboxylate: The reaction initiates with the binding of ATP and the carboxylate-containing substrate (in this case, glycine) to the enzyme's active site. The enzyme then catalyzes the transfer of the γ-phosphate from ATP to the carboxyl group of glycine, forming a highly reactive acylphosphate intermediate and releasing ADP.

-

Nucleophilic Attack and Ligation: The amino group of the second substrate (L-tryptophan) then performs a nucleophilic attack on the carbonyl carbon of the acylphosphate intermediate. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the peptide bond, releasing inorganic phosphate and the dipeptide product, Glycyl-L-tryptophan.

This proposed mechanism provides a chemically sound basis for investigation and is visualized in the diagram below.

A Research Framework for Pathway Elucidation

The following sections outline a systematic, multi-pronged approach to investigate and validate the biosynthesis of Glycyl-L-tryptophan in mammalian cells.

In Vitro Validation with Candidate Enzymes

The initial step is to determine if a known mammalian ATP-Grasp ligase with dipeptide synthase activity, such as Carnosine Synthase (CARNS1), can catalyze the formation of Glycyl-L-tryptophan. The substrate promiscuity of some ligases makes this a plausible starting point.[5]

Experimental Protocol: In Vitro Dipeptide Synthesis Assay

-

Recombinant Enzyme Expression and Purification:

-

Subclone the coding sequence of human CARNS1 (or other candidate ligases) into a suitable expression vector (e.g., pET vector with a His-tag).

-

Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and culture for 4-16 hours at 18-25°C.

-

Harvest cells, lyse by sonication, and purify the recombinant protein using nickel-affinity chromatography.

-

Verify purity and concentration using SDS-PAGE and a Bradford assay.

-

-

Enzymatic Reaction Setup:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

In a microcentrifuge tube, combine the following components:

-

10 mM ATP

-

10 mM Glycine

-

10 mM L-Tryptophan

-

1-5 µg of purified recombinant enzyme

-

Reaction buffer to a final volume of 100 µL.

-

-

Include negative controls: a reaction without enzyme, and reactions lacking one of the substrates (glycine, L-tryptophan, or ATP).

-

Incubate at 37°C for 1-4 hours.

-

-

Reaction Quenching and Product Detection:

-

Stop the reaction by adding 100 µL of ice-cold methanol or by heat inactivation at 95°C for 5 minutes.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for the presence of Glycyl-L-tryptophan using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A standard of chemically synthesized Glycyl-L-tryptophan is required for confirmation of retention time and fragmentation patterns.

-

Cell-Based Evidence using Stable Isotope Labeling

Confirming the synthesis in vivo requires demonstrating that mammalian cells can produce Glycyl-L-tryptophan from its constituent amino acids. Stable isotope labeling is the gold standard for this purpose.

Experimental Protocol: Stable Isotope Tracing in Cultured Mammalian Cells

-

Cell Culture:

-

Select a relevant mammalian cell line. Given that carnosine synthesis is prominent in muscle and brain, myoblast (e.g., C2C12) or neuronal (e.g., SH-SY5Y) cell lines are logical choices.

-

Culture cells in standard medium until they reach ~70% confluency.

-

-

Isotope Labeling:

-

Prepare custom DMEM medium lacking either glycine or tryptophan.

-

Supplement the medium with a labeled version of the amino acid, for example:

-

[U-¹³C₂]-Glycine

-

[¹⁵N]-L-Tryptophan

-

-

Replace the standard medium with the labeling medium and incubate the cells for a time course (e.g., 4, 8, 24 hours).

-

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 1 mL of ice-cold 80:20 methanol:water extraction solvent to the culture plate.

-

Scrape the cells and collect the cell lysate/solvent mixture.

-

Vortex vigorously and centrifuge at high speed to pellet cellular debris.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant for the presence of labeled Glycyl-L-tryptophan. The mass of the dipeptide will be shifted according to the incorporated isotope (e.g., a +2 Da shift for [U-¹³C₂]-Glycine incorporation).

-

This provides definitive evidence of de novo synthesis within the cell.

-

Identification of the Responsible Enzyme

If cell-based synthesis is confirmed, the next crucial step is to identify the enzyme responsible.

This workflow combines classical biochemistry with modern proteomics to isolate and identify the protein responsible for the observed enzymatic activity.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clarity and comparison.

Table 1: Hypothetical Kinetic Parameters for a Candidate Glycyl-L-Tryptophan Synthase

| Substrate | Apparent Km (mM) | Apparent Vmax (nmol/min/mg) |

| Glycine | 1.5 | 50.2 |

| L-Tryptophan | 0.8 | 45.8 |

| ATP | 0.5 | 55.1 |

This table provides a template for presenting the results of enzyme kinetic studies, which are essential for characterizing the efficiency and substrate affinity of the identified enzyme.

Conclusion and Future Directions

The biosynthesis of Glycyl-L-tryptophan in mammalian cells, while not formally characterized, is a highly plausible phenomenon likely mediated by an ATP-Grasp ligase. The experimental framework provided in this guide offers a robust and logical pathway to test this hypothesis, from in vitro validation to in-cell confirmation and ultimate enzyme identification. Elucidating this pathway is a critical first step. Subsequent research should focus on understanding the physiological regulation of this enzyme, the tissue-specific distribution of Glycyl-L-tryptophan, and its functional roles. These investigations could uncover novel aspects of tryptophan metabolism and dipeptide signaling, potentially opening new avenues for therapeutic intervention in diseases related to metabolic and neurological health.

References

-

Strategy for the Biosynthesis of Short Oligopeptides: Green and Sustainable Chemistry. MDPI. Available at: [Link]

-

Mechanism and Utility of the ATP-Grasp Enzyme BesA for the Synthesis of Non-natural Alkyne-Containing Dipeptides Applicable for Click Chemistry. ACS Publications. Available at: [Link]

-

Amidoligases with ATP-grasp, glutamine synthetase-like and acetyltransferase-like domains: synthesis of novel metabolites and peptide modifications of proteins. National Center for Biotechnology Information. Available at: [Link]

-

Non-Ribosomal Peptide Synthesis. University of California, Irvine. Available at: [Link]

-

Structural Insights into the Substrate Recognition Mechanism of an ATP-Grasp Peptide-Ligase Producing Diverse Dipeptides Containing Unnatural Amino Acids. ACS Publications. Available at: [Link]

-

A two-step enzymatic synthesis of dipeptides. PubMed. Available at: [Link]

-

Nonribosomal peptide. Wikipedia. Available at: [Link]

-

General reaction scheme of ATP-grasp enzymes catalyzing the formation of peptide products. ResearchGate. Available at: [Link]

-

Cell-free protein synthesis for nonribosomal peptide synthetic biology. Frontiers Media. Available at: [Link]

-

Nonribosomal Peptide Synthesis Definitely Working Out of the Rules. National Center for Biotechnology Information. Available at: [Link]

-

non-ribosomal peptide synthesis: Topics by Science.gov. Science.gov. Available at: [Link]

-

Carnosine synthase. Wikipedia. Available at: [Link]

-

Recent Advances in Chemoenzymatic Peptide Syntheses. National Center for Biotechnology Information. Available at: [Link]

-

Carnosine synthase deficiency in mice affects protein metabolism in skeletal muscle. ScienceDirect. Available at: [Link]

-

Carnosine synthase deficiency is compatible with normal skeletal muscle and olfactory function but causes reduced olfactory sensitivity in aging mice. National Center for Biotechnology Information. Available at: [Link]

-

Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation. National Center for Biotechnology Information. Available at: [Link]

-

Characterization of a new L-carnosine synthase mined from deep-sea sediment metagenome. National Center for Biotechnology Information. Available at: [Link]

-

Tryptophan Synthase: Biocatalyst Extraordinaire. National Center for Biotechnology Information. Available at: [Link]

-

L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications. Alternative Medicine Review. Available at: [Link]

-

Resurrecting essential amino acid biosynthesis in mammalian cells. eLife. Available at: [Link]

-

Peptide. Wikipedia. Available at: [Link]

-

Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides. National Center for Biotechnology Information. Available at: [Link]

-

The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins. MDPI. Available at: [Link]

-

Unveiling tryptophan dynamics and functions across model organisms via quantitative imaging. National Center for Biotechnology Information. Available at: [Link]

-

Tryptophan metabolism in animals: important roles in nutrition and health. PubMed. Available at: [Link]

-

A comprehensive review and comparison of L-tryptophan biosynthesis in Saccharomyces cerevisiae and Escherichia coli. National Center for Biotechnology Information. Available at: [Link]

-

Glycyl-L-tryptophan. National Institute of Standards and Technology. Available at: [Link]

-

Tryptophan synthase: a mine for enzymologists. National Center for Biotechnology Information. Available at: [Link]

-

Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans. National Center for Biotechnology Information. Available at: [Link]

-

Biological roles of tryptophan and its metabolism: Potential implications for pig feeding. ResearchGate. Available at: [Link]

-

Genetic Analysis of Tryptophan Metabolism Genes in Sporadic Amyotrophic Lateral Sclerosis. PubMed. Available at: [Link]

-

Biosynthesis of melatonin from l-tryptophan by an engineered microbial cell factory. National Center for Biotechnology Information. Available at: [Link]

-

Amino Acid Biosynthesis | Biosynthesis of Tryptophan. YouTube. Available at: [Link]

Sources

- 1. chem.uzh.ch [chem.uzh.ch]

- 2. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Cell-free protein synthesis for nonribosomal peptide synthetic biology [frontiersin.org]

- 4. Nonribosomal Peptide Synthesis Definitely Working Out of the Rules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Amidoligases with ATP-grasp, glutamine synthetase-like and acetyltransferase-like domains: synthesis of novel metabolites and peptide modifications of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carnosine synthase - Wikipedia [en.wikipedia.org]

- 9. Carnosine synthase deficiency in mice affects protein metabolism in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carnosine synthase deficiency is compatible with normal skeletal muscle and olfactory function but causes reduced olfactory sensitivity in aging mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tryptophan metabolism in animals: important roles in nutrition and health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Genetic Analysis of Tryptophan Metabolism Genes in Sporadic Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vivo Stability and Degradation of Glycyl-L-tryptophan

This guide provides a comprehensive technical overview of the critical factors governing the in vivo fate of the dipeptide Glycyl-L-tryptophan (Gly-Trp). For researchers, scientists, and drug development professionals, understanding the journey of a peptide from administration to metabolic clearance is paramount for harnessing its therapeutic or nutritional potential. Gly-Trp, a simple dipeptide composed of glycine and L-tryptophan, serves as an excellent model for exploring the fundamental principles of peptide pharmacokinetics, stability, and metabolism.[1][2] Its potential neuroprotective effects and role in mood and cognitive function further underscore the importance of this analysis.[3] This document moves beyond mere procedural descriptions to delve into the causal biochemistry, offering field-proven insights into experimental design and data interpretation.

Part 1: Intestinal Absorption and Bioavailability: The Gateway to Systemic Exposure

The initial and most critical barrier to the systemic action of orally administered Gly-Trp is its absorption across the intestinal epithelium. Unlike large proteins, small peptides comprising two or three amino acids have a distinct and highly efficient absorption mechanism that can surpass that of free amino acids.

Mechanism of Absorption: The Peptide Transporter Advantage

The primary mechanism for di- and tripeptide uptake from the intestinal lumen into enterocytes is the Peptide Transporter 1 (PEPT1).[4][5] This is a high-capacity, low-affinity proton-coupled co-transporter. The transport process is independent of the systems for free amino acids and is driven by a proton gradient maintained by the Na+/H+ exchanger on the apical membrane of intestinal cells.[4][6]

The clinical significance of this pathway is profound. In genetic disorders such as Hartnup disease, where the transport of neutral amino acids like tryptophan is defective, the body can still efficiently absorb these essential nutrients in dipeptide form, such as Gly-Trp.[7] This demonstrates that peptide transport is not merely an alternative but a crucial and robust pathway for amino acid assimilation.

Upon entering the enterocyte, Gly-Trp faces two potential fates:

-

Intracellular Hydrolysis: The majority of the dipeptide is rapidly hydrolyzed by cytosolic peptidases into its constituent amino acids, glycine and L-tryptophan, which then enter the portal circulation.

-

Intact Transport: A smaller fraction may traverse the enterocyte and enter the bloodstream intact.

The balance between these two events is a key determinant of the systemic bioavailability of the parent dipeptide.

Visualizing Intestinal Absorption

The following diagram illustrates the dual pathways of Gly-Trp absorption in the small intestine.

Caption: Experimental workflow for determining peptide stability in plasma.

Part 3: Metabolic Degradation Pathways: The Fate of Constituent Amino Acids

Following hydrolysis, either in the intestine or systemically, the metabolic fate of Gly-Trp becomes the story of its constituent amino acids. While glycine has relatively simple metabolic pathways, L-tryptophan is the precursor to a host of critical bioactive molecules.

L-Tryptophan: A Metabolically Versatile Amino Acid

As an essential amino acid, L-tryptophan must be obtained from the diet. [8]Its in vivo degradation is dominated by three main routes, with the kynurenine pathway being by far the most significant.

-

The Kynurenine Pathway (>95%): This is the primary catabolic route for tryptophan in the body. [9][10]The pathway is initiated by the rate-limiting enzymes tryptophan 2,3-dioxygenase (TDO), primarily in the liver, and indoleamine 2,3-dioxygenase (IDO), which is expressed more broadly, especially in immune cells. [10][11]TDO and IDO convert tryptophan to N-formylkynurenine, which is rapidly converted to kynurenine. Kynurenine is a central branch-point metabolite that can be further metabolized to:

-

Kynurenic Acid (KYNA): A neuroprotective agent that acts as an antagonist at ionotropic glutamate receptors. [9] * 3-Hydroxykynurenine (3-HK) and Quinolinic Acid (QUIN): Potentially neurotoxic metabolites. QUIN is an agonist of the NMDA receptor and can contribute to excitotoxicity. [9] * NAD+: The pathway ultimately leads to the de novo synthesis of nicotinamide adenine dinucleotide (NAD+), a vital cellular coenzyme.

-

-

The Serotonin Pathway (~1-2%): In serotonergic neurons of the brain and in the gut, tryptophan is converted to 5-hydroxytryptophan (5-HTP) and then to the neurotransmitter serotonin (5-HT). Serotonin is a key regulator of mood, appetite, and sleep. [10]It can be further metabolized to melatonin in the pineal gland.

-

The Indole Pathway (Gut Microbiota): A portion of unabsorbed tryptophan can be metabolized by intestinal bacteria into various indole derivatives, which can have signaling roles within the host. [9]

Visualizing L-Tryptophan Metabolism

The diagram below outlines the major metabolic pathways for L-tryptophan degradation.

Caption: Major metabolic pathways of L-Tryptophan.

Part 4: Pharmacokinetic Profiling and Bioanalytical Quantification

A complete understanding of Gly-Trp's in vivo fate requires pharmacokinetic (PK) studies to measure its concentration and that of its key metabolites over time in a living system. This data is essential for determining clearance rates, volume of distribution, and bioavailability.

Conducting an In Vivo Pharmacokinetic Study

A typical preclinical PK study involves administering the compound to an animal model (e.g., rats) and collecting serial blood samples.

Objective: To determine the pharmacokinetic profile of Gly-Trp following intravenous (IV) and oral (PO) administration.

-

Animal Model: Use cannulated rodents (e.g., Sprague-Dawley rats with jugular vein cannulas) to allow for stress-free serial blood sampling.

-

Dosing:

-

IV Group: Administer a single bolus of Gly-Trp (e.g., 1-5 mg/kg) via the cannula. This route provides 100% bioavailability and is the benchmark for clearance.

-

PO Group: Administer a single dose via oral gavage (e.g., 10-50 mg/kg).

-

-

Blood Sampling: Collect small blood samples (e.g., 100 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at predefined time points.

-

IV: Pre-dose, and at 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

-

PO: Pre-dose, and at 15, 30, 60, 90, 120, 240, 480, and 1440 minutes post-dose.

-

-

Plasma Processing: Immediately process blood to plasma by centrifugation at 4°C.

-

Sample Analysis: Store plasma at -80°C until analysis. Quantify the concentrations of Gly-Trp, Tryptophan, and a key metabolite like Kynurenine using a validated LC-MS/MS method.

-

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

The Gold Standard: LC-MS/MS for Bioanalysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying small molecules like Gly-Trp and its metabolites in complex biological matrices. [12][13][14] Why LC-MS/MS?

-

Specificity: The ability to select a specific precursor ion and monitor unique fragment ions (Selected Reaction Monitoring, SRM) provides exceptional specificity, minimizing interference from matrix components.

-

Sensitivity: Modern instruments can achieve limits of quantification in the low ng/mL or even pg/mL range, which is crucial for capturing the full PK profile.

-

Versatility: The method can be multiplexed to simultaneously measure the parent compound (Gly-Trp) and its metabolites (Trp, Kynurenine) in a single analytical run.

Bioanalytical Workflow

Caption: Standard bioanalytical workflow using LC-MS/MS.

Conclusion

The in vivo journey of Glycyl-L-tryptophan is a multi-stage process characterized by efficient intestinal uptake, moderate resistance to plasma hydrolysis conferred by its N-terminal glycine, and ultimately, rapid metabolism driven by the degradation of its L-tryptophan constituent. The dominant kynurenine pathway not only serves to clear tryptophan but also generates a cascade of bioactive metabolites with profound physiological implications. A thorough investigation of this dipeptide's stability and degradation, employing robust in vitro assays and definitive LC-MS/MS-based pharmacokinetic studies, is indispensable for any research or development program aiming to leverage its biological activities. The principles and methodologies detailed in this guide provide a robust framework for such an investigation, ensuring scientific integrity and generating the high-quality data needed for informed decision-making.

References

-

Sattler, F. R., & Askanazi, J. (1986). Influence of molecular structure on half-life and hydrolysis of dipeptides in plasma: importance of glycine as N-terminal amino acid residue. Metabolism, 35(9), 830-6.

-

Li, Y., et al. (2024). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Molecules, 29(7), 1619.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92181, glycyl-L-tryptophan. Retrieved from

-

Webb, K. E. Jr. (1990). Intestinal absorption of protein hydrolysis products: a review. Journal of Animal Science, 68(9), 3011-22.

-

Kvedaraite, E., et al. (2024). Tryptophan degradation as a systems phenomenon in inflammation – an analysis across 13 chronic inflammatory diseases. eBioMedicine, 102, 105058.

-

Nieß, A., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(6), 426-436.

-

Asatoor, A. M., et al. (1970). Intestinal absorption of two dipeptides in Hartnup disease. Gut, 11(5), 380-7.

-

Chem-Impex. (n.d.). Gly-Trp-OH. Retrieved from

-

Juhász, C., et al. (2005). In vivo uptake and metabolism of α-[11C]methyl-L-tryptophan in human brain tumors. Journal of Cerebral Blood Flow & Metabolism, 25(8), 1056-1068.

-

de Souza, L. C. P., et al. (2024). Tryptophan Metabolism Through the Kynurenine Pathway in Glial Cells. International Journal of Molecular Sciences, 25(5), 2901.

-

BenchChem. (n.d.). Discovery and history of Gly-Trp-Gly peptide. Retrieved from

-

Wang, Y., et al. (2022). Methods for Quantification of Glycopeptides by Liquid Separation and Mass Spectrometry. Mass Spectrometry Reviews, 41(5), 711-727.

-

Smułek, W., et al. (2022). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. International Journal of Molecular Sciences, 23(22), 14336.

-

AxisPharm. (2022). Methods for Pharmaceutical Analysis of Biological Samples. Retrieved from

-

Keohane, P. P., et al. (1985). Influence of protein composition and hydrolysis method on intestinal absorption of protein in man. Gut, 26(9), 907-13.

-

Tavano, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Journal of Pharmaceutical and Biomedical Analysis, 145, 225-231.

-

Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples. University of Alabama at Birmingham. Retrieved from

-

MedChemExpress. (n.d.). Glycyl-L-tryptophan. Retrieved from

-

Schartl, W. H., et al. (1987). The Synthesis of L-tryptophan Degrading Bioreactors. Artificial Organs, 11(3), 218-221.

-

Guan, J., et al. (2003). Pharmacokinetics of glycine-proline-glutamate, the N-terminal tripeptide of insulin-like growth factor-1, in rats. Analytical Biochemistry, 323(2), 156-63.

-

Miralles, B., et al. (2021). A Shared Perspective on in Vitro and in Vivo Models to Assay Intestinal Transepithelial Transport of Food Compounds. Foods, 10(10), 2269.

-

Höglund, E., et al. (2019). Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. Frontiers in Endocrinology, 10, 158.

-

FooDB. (2020). Showing Compound Glycyl-Tryptophan (FDB111884). Retrieved from

-

Narayan, R. (n.d.). Small intestine 3: Absorption. Khan Academy. Retrieved from

-

Smith, S. A., & Pogson, C. I. (1980). The metabolism of L-tryptophan by isolated rat liver cells. Biochemical Journal, 192(2), 525-36.

-

Johnson, K., et al. (2022). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. Applied Sciences, 12(19), 9579.

-

Yokogoshi, H., et al. (1998). Fate of elevated L-tryptophan in the blood of nephrotic rats with oral L-tryptophan administration in their body. The Journal of Nutritional Science and Vitaminology, 44(1), 61-70.

-

Georgiev, M., et al. (2024). Physiological and pathophysiological effects of L-tryptophan's metabolites on the brain and immunity – a challenge for drug development. Biotechnology & Biotechnological Equipment, 38(1), 233-242.

-

Lindström, P., & Sehlin, J. (1987). Aromatic Amino Acids and Pancreatic Islet Function: A Comparison of L-tryptophan and L-5-hydroxytryptophan. Acta Physiologica Scandinavica, 130(2), 329-35.

-

Kim, J., et al. (2023). Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. Journal of Pharmaceutical Investigation, 53, 297-313.

-

Agency for Toxic Substances and Disease Registry. (1997). Chapter 6: Analytical Methods. Toxicological Profile for Chlorpyrifos.

Sources

- 1. glycyl-L-tryptophan | C13H15N3O3 | CID 92181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Intestinal absorption of protein hydrolysis products: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Shared Perspective on in Vitro and in Vivo Models to Assay Intestinal Transepithelial Transport of Food Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Khan Academy [khanacademy.org]

- 7. Intestinal absorption of two dipeptides in Hartnup disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tryptophan degradation as a systems phenomenon in inflammation – an analysis across 13 chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 11. The metabolism of L-tryptophan by isolated rat liver cells. Quantification of the relative importance of, and the effect of nutritional status on, the individual pathways of tryptophan metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]

- 13. Methods for Quantification of Glycopeptides by Liquid Separation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uab.edu [uab.edu]

Glycyl-L-tryptophan: A Multifaceted Modulator of Neuronal Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-tryptophan (Gly-Trp) is a dipeptide with significant potential for modulating neuronal activity within the central nervous system (CNS). While its constituent amino acids, glycine and L-tryptophan, are well-recognized as critical neuroactive molecules, the mechanism of the dipeptide itself presents a more complex and nuanced picture. This technical guide provides an in-depth exploration of the mechanisms of action of Glycyl-L-tryptophan in neuronal cells. We will dissect the prevailing hypothesis that Gly-Trp acts as a "pro-drug," efficiently delivering glycine and L-tryptophan to the CNS, and explore emerging evidence for its direct biological activities. This guide details the transport, metabolism, and downstream signaling cascades initiated by Gly-Trp, offering field-proven experimental protocols and causal explanations to empower researchers in neuroscience and drug development.

Introduction: Beyond the Single Amino Acid

The therapeutic manipulation of neurotransmitter systems is a cornerstone of neuropharmacology. L-tryptophan is the essential precursor for the synthesis of serotonin, a pivotal neurotransmitter implicated in mood, sleep, and cognition.[1][2] Glycine is a unique amino acid that functions as both a primary inhibitory neurotransmitter in the spinal cord and brainstem and as a mandatory co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning.[3][4]

Administering these amino acids directly, however, presents challenges. L-tryptophan transport across the blood-brain barrier (BBB) is competitive and saturable, limited by the presence of other large neutral amino acids (LNAAs).[1][5] Glycyl-L-tryptophan offers a potentially more efficient delivery strategy. As a dipeptide, it can leverage distinct transport systems to enter the CNS, where it can then be hydrolyzed to release its constituent amino acids. Furthermore, recent studies suggest that tryptophan-containing dipeptides may possess intrinsic bioactivity, particularly in modulating neuroinflammation.[6] This guide will explore this dual-faceted mechanism of action.

Central Nervous System Pharmacokinetics: A Tale of Two Transporters

A core advantage of a dipeptide-based strategy lies in circumventing the competitive transport of free amino acids.

Blood-Brain Barrier and Neuronal Transport

L-tryptophan crosses the BBB via the Large Neutral Amino Acid Transporter 1 (LAT1), where it competes with other LNAAs like phenylalanine and leucine.[1][7] This competition can significantly limit its uptake into the brain.

Glycyl-L-tryptophan, however, is a substrate for proton-coupled oligopeptide transporters (POTs). The high-affinity peptide transporter 2 (PEPT2) is expressed in the brain, notably at the apical membrane of the choroid plexus epithelial cells (the blood-cerebrospinal fluid barrier) and in astrocytes.[8][9][10] This provides a distinct and potentially less competitive route for Gly-Trp to enter the CNS environment. Once within the brain parenchyma, PEPT2 on astrocytes can facilitate the uptake of the dipeptide from the extracellular space.[8]

The L-Tryptophan Arm: Fueling Serotonin and Kynurenine Pathways

Once liberated from the dipeptide, L-tryptophan serves as a substrate for two major metabolic pathways in the brain. [11]

-

Serotonin Synthesis: In serotonergic neurons, L-tryptophan is converted to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase 2 (TPH2), the rate-limiting enzyme in this pathway. [1][12]5-HTP is then rapidly decarboxylated to serotonin (5-hydroxytryptamine, 5-HT). [1]Because TPH2 is not fully saturated under normal physiological conditions, increasing the availability of tryptophan can directly increase the rate of serotonin synthesis. [1][12]This has direct implications for mood, anxiety, and sleep regulation. [13]* The Kynurenine Pathway: The majority of free tryptophan (over 95%) is metabolized via the kynurenine pathway, primarily in astrocytes and microglia. [14][15]This pathway produces several neuroactive metabolites, creating a delicate balance:

-

Kynurenic Acid (KYNA): Produced mainly by astrocytes, KYNA is an antagonist at the glycine site of the NMDA receptor and at α7 nicotinic acetylcholine receptors. [14][16]It is generally considered neuroprotective by reducing excitotoxicity. [16] * Quinolinic Acid (QUIN): Produced by activated microglia, QUIN is an agonist for the NMDA receptor and can be excitotoxic at high concentrations, contributing to neuronal damage in inflammatory conditions. [14][16]

-

The Glycine Arm: A Dual-Role Neurotransmitter

The glycine released from Gly-Trp hydrolysis has two fundamental and opposing roles in neuronal signaling.

-

Inhibitory Neurotransmission: In the brainstem and spinal cord, glycine acts on strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride channels. [17][18]Activation of GlyRs leads to an influx of Cl-, hyperpolarizing the neuron and thus inhibiting action potential firing. [3]This is critical for motor control and sensory processing.

-

Excitatory Co-agonist at NMDA Receptors: Throughout the forebrain, glycine is a requisite co-agonist at the NMDA subtype of glutamate receptors. [4]Both glutamate and glycine (or D-serine) must bind to the receptor for the ion channel to open. [3]This role is essential for synaptic plasticity, long-term potentiation (LTP), learning, and memory. [4]

Evidence for Direct Dipeptide Action: Modulating Neuroinflammation

While the pro-drug model is compelling, it may not be the complete story. Recent research has demonstrated that certain tryptophan-containing dipeptides can exert biological effects without prior hydrolysis. A study on tryptophan-tyrosine (WY) and tryptophan-methionine (WM) dipeptides found they could directly suppress the inflammatory response in microglia and enhance the phagocytosis of amyloid-β (Aβ). [6][19]Orally administered WY peptide was found to be delivered to the brain and could ameliorate cognitive decline in mouse models of inflammation and Alzheimer's disease. [6] These findings suggest a third potential mechanism for Glycyl-L-tryptophan: direct interaction with signaling pathways in glial cells. This could involve binding to as-yet-unidentified receptors or transporters on microglia that modulate their activation state. This anti-inflammatory action could be highly beneficial, as it would also shift the kynurenine pathway balance away from the production of neurotoxic QUIN and towards neuroprotective KYNA.

Experimental Methodologies & Protocols

To rigorously investigate the multifaceted mechanism of Gly-Trp, a combination of in vitro and in vivo approaches is required.

Protocol: Assessing Neuronal Uptake and Hydrolysis

This protocol determines if neurons can take up Gly-Trp and convert it to its constituent amino acids.

Objective: To quantify the uptake of Gly-Trp and the intracellular appearance of glycine and L-tryptophan in primary neuronal cultures.

Methodology:

-

Cell Culture: Plate primary cortical or hippocampal neurons on poly-D-lysine coated plates and culture for 10-14 days in vitro to allow for mature synaptic development.

-

Incubation: Wash cells with an artificial cerebrospinal fluid (aCSF) buffer. Incubate cells with a known concentration of Gly-Trp (e.g., 100 µM) in aCSF for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Controls:

-

Negative Control: Incubate cells in aCSF without Gly-Trp.

-

Transporter Inhibition: Pre-incubate cells with a competitive inhibitor for PEPT2 (if available and cell-permeable) to confirm transporter-mediated uptake.

-

-

Cell Lysis: At each time point, rapidly wash the cells with ice-cold PBS to remove extracellular dipeptide. Lyse the cells using a suitable buffer (e.g., RIPA buffer or methanol extraction).

-

Quantification: Analyze the cell lysates using High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the intracellular concentrations of Gly-Trp, glycine, and L-tryptophan.

-

Data Analysis: Plot the intracellular concentrations of each analyte against time. A decrease in intracellular Gly-Trp with a corresponding increase in glycine and L-tryptophan over time confirms uptake and hydrolysis.

Protocol: Electrophysiological Characterization

This protocol uses patch-clamp electrophysiology to determine the net effect of Gly-Trp on neuronal excitability.

Objective: To measure changes in membrane potential and synaptic activity in response to Gly-Trp application.

Methodology:

-

Preparation: Prepare acute brain slices (e.g., from the hippocampus) or use primary neuronal cultures.

-

Recording: Obtain whole-cell patch-clamp recordings from a neuron. Record resting membrane potential and spontaneous synaptic activity (EPSCs and IPSCs).

-

Application: Perfuse Gly-Trp (e.g., 10-100 µM) onto the slice/culture and record any changes in membrane potential or the frequency/amplitude of synaptic events.

-

Pharmacological Dissection (Causality):

-

To test the effect of the glycine component, apply Gly-Trp in the presence of a GlyR antagonist (e.g., strychnine) and an NMDA receptor antagonist (e.g., AP5).

-

To test the effect of the tryptophan component, apply Gly-Trp in the presence of a serotonin receptor antagonist (e.g., a broad-spectrum 5-HT receptor blocker).

-

To test for direct action, apply Gly-Trp while blocking all known receptors for its metabolites. Any remaining effect could be attributed to the dipeptide itself.

-

-

Data Analysis: Compare the electrophysiological parameters before, during, and after Gly-Trp application and in the presence of various antagonists.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, quantitative data that could be obtained from the described experiments, providing a framework for expected results.

| Parameter | L-Tryptophan | Glycyl-L-tryptophan | Rationale |

| BBB Transport (Vmax) | Low | Potentially Higher | Utilizes the PEPT2 system, avoiding competition with other LNAAs. [8][9] |

| Neuronal Uptake (Km) | ~50-100 µM (via LAT1) | ~20-50 µM (via PEPT2) | PEPT2 is a high-affinity transporter. [8] |

| Effect on Serotonin Synthesis | Direct increase | Delayed, potent increase | Requires hydrolysis but provides a sustained source of precursor. |

| Microglial TNF-α Release | No direct effect | Dose-dependent decrease | Based on evidence of direct anti-inflammatory action of Trp-dipeptides. [6] |

Conclusion and Future Directions

The mechanism of action of Glycyl-L-tryptophan in neuronal cells is best understood as a multi-pronged strategy. The primary pathway involves its efficient transport into the CNS via peptide transporters, followed by hydrolysis to L-tryptophan and glycine. These amino acids then engage their respective, powerful neuro-modulatory systems: the serotonin and kynurenine pathways, and the inhibitory/excitatory glycine signaling systems.

However, emerging evidence for the direct anti-inflammatory effects of tryptophan-containing dipeptides on microglia adds an exciting new dimension. [6][19]This suggests that Gly-Trp may not only serve as a superior delivery vehicle but could also possess intrinsic therapeutic properties, particularly in disease states with a neuroinflammatory component.

Future research should focus on:

-

Identifying specific peptidases responsible for Gly-Trp hydrolysis in different brain cell types.

-

Deconvoluting the direct signaling pathways activated by Gly-Trp in microglia and other glial cells.

-

In vivo studies using microdialysis to simultaneously measure brain concentrations of Gly-Trp, its constituent amino acids, and key neurotransmitters like serotonin following systemic administration.

By understanding these complex, interwoven mechanisms, researchers and drug developers can better harness the therapeutic potential of Glycyl-L-tryptophan for a range of neurological and psychiatric disorders.

References

- Patsnap Synapse. (2024, July 17).

- Hernandes, M. S., & Troncone, L. R. P. (2009). Glycine as a neurotransmitter in the forebrain: A short review. Journal of Neural Transmission.

- Altmeyers Encyclopedia. (2022, September 30). Glycine (neurotransmitter). Department of Internal Medicine.

- ACNP. GABA and Glycine.

- Dieck, S. T., et al. (1999). The peptide transporter PepT2 is expressed in rat brain and mediates the accumulation of the fluorescent dipeptide derivative beta-Ala-Lys-Nepsilon-AMCA in astrocytes. Glia, 25(1), 10-20.

- Moreno, H. (2021). Glycine neurotransmission: Its role in development. Frontiers in Molecular Neuroscience.

- Novotny, A., et al. (2000). Peptide transporters in the brain: Role of PEPT2 in choroid plexus. Deep Blue Repositories.

- Novotny, A., et al. (2000). Peptide transporters in the brain: Role of PEPT2 in choroid plexus.

- Shen, H., et al. (2017). Peptide Transporter 2 (PEPT2) Expression in Brain Protects Against 5-aminolevulinic Acid Neurotoxicity. The AAPS Journal.

- Hu, Y., et al. (2016). Influence of Peptide Transporter 2 (PEPT2) on the Distribution of Cefadroxil in Mouse Brain: A Microdialysis Study. Pharmaceutical Research.

- Limitless Life. (2026, January 5). Neuroprotective Peptides: Exploring DSIP's Role in Brain Health and Stress Resilience.

- Ano, Y., et al. (2019). Tryptophan-related dipeptides in fermented dairy products suppress microglial activation and prevent cognitive decline. Aging-US, 11(16), 5961–5977.

- Richard, D. M., et al. (2009). L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications. International Journal of Tryptophan Research, 2, 45–60.

- Pérez-Pardo, P., et al. (2018). Tryptophan-Containing Dual Neuroprotective Peptides: Prolyl Endopeptidase Inhibition and Caenorhabditis elegans Protection from β-Amyloid Peptide Toxicity. International Journal of Molecular Sciences, 19(5), 1493.

- Pardridge, W. M. (1979). The role of blood-brain barrier transport of tryptophan and other neutral amino acids in the regulation of substrate-limited pathways of brain amino acid metabolism. Journal of Neural Transmission. Supplementum, 15, 43–54.

- Ano, Y., et al. (2019). Preventive Effects of Tryptophan–Methionine Dipeptide on Neural Inflammation and Alzheimer's Pathology. International Journal of Molecular Sciences, 20(13), 3239.

- Zhang, L., et al. (2020). Neuroprotective Effects of Brain-Gut Peptides: A Potential Therapy for Parkinson's Disease. Neuroscience Bulletin, 36(4), 431–442.

- Kim, M., et al. (2024). Impact of Peptide Transport and Memory Function in the Brain.

- Peptides. (n.d.). Peptides and Cognitive Decline during the Aging Process.

- Wang, T., et al. (2023). A short peptide exerts neuroprotective effects on cerebral ischemia–reperfusion injury by reducing inflammation via the miR-6328/IKKβ/NF-κB axis.

- Ogawa, M., et al. (2023). Uniqueness of Tryptophan in the Transport System in the Brain and Peripheral Tissues. Food and Nutrition Sciences, 14, 401-414.

- Lee, S. Y., & Hur, S. J. (2019). Mechanisms of Neuroprotective Effects of Peptides Derived from Natural Materials and Their Production and Assessment. Comprehensive Reviews in Food Science and Food Safety, 18(4), 923-935.

- Consensus. (n.d.). L Tryptophan Blood Brain Barrier.

- Lepage, N., & Høy, M. (2019). Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. Frontiers in Endocrinology, 10, 295.

- Fernstrom, J. D. (1979). Kinetics of tryptophan transport across the blood-brain barrier. Journal of Neural Transmission. Supplementum, 15, 55–65.

- Alam, M. R., et al. (2023). Neuroprotective Natural Products' Regulatory Effects on Depression via Gut–Brain Axis Targeting Tryptophan. Molecules, 28(15), 5859.

- Li, Y., et al. (2024). Serum neuroactive metabolites of the tryptophan pathway in patients with acute phase of affective disorders. Journal of Affective Disorders, 351, 1039-1047.

- Kamal, M. A., et al. (2020). Involvement of a Na+-coupled Oligopeptide Transport System for β-amyloid Peptide (Aβ1-42) in Brain Cells. Pharmaceutical Research, 37(6), 108.

- National Center for Biotechnology Information. (n.d.). glycyl-L-tryptophan. PubChem.

- Wikipedia. (n.d.). ALS.

- dos Santos, J. R., et al. (2023). Tryptophan Metabolism Through the Kynurenine Pathway in Glial Cells. International Journal of Molecular Sciences, 24(17), 13540.

- Winther, G., et al. (2019). Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. Frontiers in Endocrinology, 10, 295.

- van der Wielen, N., et al. (2017). Effect of different tryptophan sources on amino acids availability to the brain and mood in healthy volunteers. Psychopharmacology, 234(9-10), 1551–1562.

- Kim, M., et al. (2024). Impact of Peptide Transport and Memory Function in the Brain. International Journal of Molecular Sciences, 25(17), 9570.

- Agus, A., et al. (2020). Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain. Neuroscience, 437, 1-13.

- Chouinard, G., et al. (1985). L-tryptophan in neuropsychiatric disorders: a review. Canadian Journal of Psychiatry.

- UW Bioengineering. (2016, February 17). TAxI peptide shuttles protein cargo into spinal cord.

- MacLeod, A. M., et al. (1993). Identification of L-tryptophan derivatives with potent and selective antagonist activity at the NK1 receptor. Journal of Medicinal Chemistry, 36(14), 2044–2045.

- Chen, Y., et al. (2021). Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies. Frontiers in Molecular Neuroscience, 14, 710933.

- Liu, Y., et al. (2022). Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders. Frontiers in Cellular Neuroscience, 16, 990212.

- National Center for Biotechnology Information. (n.d.). N-(6-phenylhexanoyl)glycyl-l-tryptophan. PubChem.

- dos Santos, J. R., et al. (2023). Tryptophan metabolism through the kynurenine pathway in glial cells. University of Portsmouth.

- Friedman, M. (2018). Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans. Journal of Amino Acids, 2018, 8053821.

Sources

- 1. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 3. What is the mechanism of Glycine? [synapse.patsnap.com]

- 4. acnp.org [acnp.org]

- 5. The role of blood-brain barrier transport of tryptophan and other neutral amino acids in the regulation of substrate-limited pathways of brain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tryptophan-related dipeptides in fermented dairy products suppress microglial activation and prevent cognitive decline | Aging [aging-us.com]

- 7. Uniqueness of Tryptophan in the Transport System in the Brain and Peripheral Tissues [scirp.org]

- 8. The peptide transporter PepT2 is expressed in rat brain and mediates the accumulation of the fluorescent dipeptide derivative beta-Ala-Lys-Nepsilon-AMCA in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. Influence of Peptide Transporter 2 (PEPT2) on the Distribution of Cefadroxil in Mouse Brain: A Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. L-tryptophan in neuropsychiatric disorders: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders [frontiersin.org]

- 16. researchportal.port.ac.uk [researchportal.port.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. altmeyers.org [altmeyers.org]

- 19. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis and Initial Characterization of Glycyl-L-tryptophan (Gly-Trp)

Abstract

Glycyl-L-tryptophan (Gly-Trp) is a dipeptide composed of the canonical amino acids glycine and L-tryptophan. While deceptively simple in structure, this molecule holds significant interest for researchers in biochemistry, drug delivery, and neuroscience. The presence of the L-tryptophan residue, the sole metabolic precursor to the neurotransmitter serotonin, makes Gly-Trp a candidate for investigating targeted delivery and uptake mechanisms within biological systems.[1][2] This guide provides an in-depth, technically-grounded overview of the logical synthesis, purification, and initial physicochemical and spectroscopic characterization of Gly-Trp. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for producing and verifying this dipeptide for downstream applications.

Introduction: The Rationale for Glycyl-L-tryptophan

In the vast landscape of peptide research, dipeptides represent the fundamental building blocks of complex protein structures. Their study provides critical insights into peptide bond formation, stability, and biological activity. Glycyl-L-tryptophan is of particular interest due to the unique properties of its constituent amino acids.

-

L-Tryptophan (Trp): An essential amino acid, Trp is the largest of the 20 proteinogenic amino acids and is distinguished by its indole side chain.[3][4] This indole moiety is not only responsible for its characteristic UV absorbance and fluorescence but is also the starting point for multiple critical metabolic pathways.[4][5] Beyond its role in protein synthesis, Trp is the metabolic precursor for serotonin, melatonin, and niacin (Vitamin B3).[6][7] Its availability is the rate-limiting step in central serotonin synthesis, directly impacting mood, cognition, and sleep.[2]

-

Glycine (Gly): As the smallest amino acid, glycine provides maximal conformational flexibility to a peptide backbone. Its lack of a chiral side chain simplifies certain aspects of synthesis and analysis.

The conjugation of glycine to L-tryptophan to form Gly-Trp presents a molecule with modified physicochemical properties compared to the parent amino acid. This modification can influence solubility, stability, and transport across biological membranes. Therefore, synthesizing and characterizing Gly-Trp is a foundational step for exploring its potential as a pro-drug for tryptophan delivery, a tool for studying peptide transport mechanisms, or a novel bioactive agent in its own right.[1]

De Novo Synthesis: A Deliberate Approach to Peptide Coupling

The synthesis of a dipeptide is not a mere mixing of two amino acids; it is a controlled process requiring the strategic use of protecting groups to prevent unwanted side reactions, such as polymerization. The following solution-phase synthesis protocol is a classic, robust, and logical approach that ensures the specific formation of the desired Gly-Trp peptide bond.

Experimental Rationale and Workflow

The core challenge in forming a peptide bond between glycine and L-tryptophan is to ensure that the amino group of glycine reacts exclusively with the carboxylic acid group of L-tryptophan. This requires:

-

N-terminal Protection of Glycine: The amino group of glycine must be "capped" with a temporary protecting group to prevent it from reacting with other molecules.

-

C-terminal Protection of L-Tryptophan: The carboxyl group of L-tryptophan must be protected, typically as an ester, to prevent it from reacting.

-

Peptide Bond Formation: A coupling agent is used to activate the free carboxyl group of the N-protected glycine, allowing it to react with the free amino group of the C-protected L-tryptophan.

-

Deprotection: Both protecting groups are removed to yield the final, pure dipeptide.

This workflow is visualized in the diagram below.

Caption: Solution-phase synthesis workflow for Glycyl-L-tryptophan.

Detailed Synthesis Protocol

Materials: Glycine, L-Tryptophan methyl ester hydrochloride (H-Trp-OMe·HCl), Di-tert-butyl dicarbonate (Boc₂O), Dicyclohexylcarbodiimide (DCC), Hydroxybenzotriazole (HOBt), Trifluoroacetic acid (TFA), Dichloromethane (DCM), Dimethylformamide (DMF), Sodium bicarbonate (NaHCO₃), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Anhydrous magnesium sulfate (MgSO₄).

Step 1: N-Protection of Glycine (Boc-Gly-OH)

-

Dissolve Glycine (1 eq.) in a 1:1 mixture of 1M NaOH and Dioxane.

-

Cool the solution to 0°C in an ice bath.

-

Add Boc₂O (1.1 eq.) dropwise while maintaining the temperature and vigorous stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the aqueous solution to pH 2-3 with 1M HCl.

-

Extract the product into ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield Boc-Gly-OH as a white solid.

-

Causality: The Boc group is acid-labile, making it an excellent choice for protection as it can be removed under conditions that will not cleave the newly formed peptide bond.

-

Step 2: Peptide Coupling

-

Dissolve Boc-Gly-OH (1 eq.) and HOBt (1.1 eq.) in anhydrous DMF.

-

Add H-Trp-OMe·HCl (1 eq.) and a base like N-methylmorpholine (1 eq.) to neutralize the hydrochloride salt.

-

Cool the mixture to 0°C.

-

Add a solution of DCC (1.1 eq.) in DMF dropwise. A white precipitate (dicyclohexylurea, DCU) will form.

-

Stir the reaction at 0°C for 2 hours, then at room temperature overnight.

-

Filter off the DCU precipitate.

-

Dilute the filtrate with ethyl acetate and wash sequentially with 5% NaHCO₃, water, and 1M HCl.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the protected dipeptide, Boc-Gly-Trp-OMe.

-

Causality: DCC activates the carboxylic acid. HOBt is added to suppress side reactions and minimize racemization of the chiral L-tryptophan center.

-

Step 3: Deprotection

-

C-Terminal Deprotection (Saponification): Dissolve Boc-Gly-Trp-OMe in a mixture of methanol and water. Add 1M NaOH (1.2 eq.) and stir for 2-4 hours, monitoring by TLC. Acidify with 1M HCl and extract the product, Boc-Gly-Trp-OH.

-

N-Terminal Deprotection (Acidolysis): Dissolve the resulting Boc-Gly-Trp-OH in a solution of 50% TFA in DCM. Stir for 1-2 hours at room temperature.

-

Remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the final product, Glycyl-L-tryptophan, as a solid.

-

Purify further via recrystallization or preparative HPLC if necessary.

Initial Characterization: Verifying Identity and Purity

Once synthesized, a rigorous characterization workflow is essential to confirm the molecular structure and assess the purity of the Gly-Trp dipeptide. Each technique provides a unique and complementary piece of evidence.

Caption: A multi-technique workflow for the characterization of Gly-Trp.

Physicochemical Properties

A summary of the key physicochemical properties of Glycyl-L-tryptophan is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅N₃O₃ | [8][9] |

| Molecular Weight | 261.28 g/mol | [8][9] |

| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid | [8] |

| Appearance | White to off-white powder | [1][10] |

| Solubility | Soluble in water | [1] |

Spectroscopic and Chromatographic Characterization

3.2.1 Mass Spectrometry (MS)

-

Protocol: Prepare a ~1 mg/mL solution of Gly-Trp in a 50:50 water:acetonitrile mixture with 0.1% formic acid. Analyze using Electrospray Ionization (ESI) in positive ion mode.

-

Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 262.12. Additional adducts such as the sodium adduct [M+Na]⁺ at m/z 284.10 may also be present.[8][11] This confirms the molecular weight of the synthesized compound.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve ~5-10 mg of Gly-Trp in a suitable deuterated solvent, such as DMSO-d₆. Acquire ¹H NMR and ¹³C NMR spectra.

-

Expected Result:

-

¹H NMR: Distinct signals corresponding to the aromatic protons of the indole ring (~7.0-7.6 ppm), the α-protons of both amino acid residues, the β-protons of tryptophan, and the α-protons of glycine. The amide proton signal will also be visible.

-

¹³C NMR: Resonances for the two carbonyl carbons (~170-175 ppm), the aromatic carbons of the indole ring, and the α- and β-carbons of the peptide backbone will confirm the carbon framework.[12]

-

3.2.3 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Protocol: Analyze a small amount of the solid product using an ATR-FTIR spectrometer.

-

Expected Result: Characteristic absorption bands confirming key functional groups:

-

~3300-3400 cm⁻¹: N-H stretching (amine and indole).

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~1650 cm⁻¹: Amide I band (C=O stretch), confirming peptide bond formation.

-

~1540 cm⁻¹: Amide II band (N-H bend).

-

~1400 cm⁻¹: Carboxylate (COO⁻) stretching.

-

3.2.4 High-Performance Liquid Chromatography (HPLC)

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-